3-Acetamidobenzene-1-sulfonyl chloride

Description

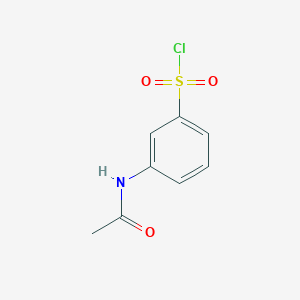

Structure

2D Structure

Properties

IUPAC Name |

3-acetamidobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNCGXHXSOEIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390115 | |

| Record name | 3-acetamidobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23905-46-6 | |

| Record name | 3-acetamidobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetamidobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Acetamidobenzene-1-sulfonyl chloride. Due to the limited availability of specific experimental data for the 3-isomer, this guide also includes comparative data for the well-characterized para-isomer, 4-Acetamidobenzene-1-sulfonyl chloride, to provide a broader context for researchers.

Core Chemical Properties

This compound is an organic compound containing an acetamido group and a sulfonyl chloride functional group attached to a benzene ring at the meta position. It is a key intermediate in the synthesis of various sulfonamide-based compounds.

Physicochemical Data

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available data for the 3-isomer and provides a comparison with the more extensively studied 4-isomer.

| Property | This compound | 4-Acetamidobenzene-1-sulfonyl chloride |

| CAS Number | 23905-46-6[1][2] | 121-60-8[3][4] |

| Molecular Formula | C₈H₈ClNO₃S[1][5] | C₈H₈ClNO₃S[3][4] |

| Molecular Weight | 233.67 g/mol [1][5] | 233.67 g/mol [3][4] |

| Melting Point | 118 °C | 142-145 °C (decomposes)[3] |

| Solubility | Data not readily available. | Soluble in chloroform and dichloromethane; slightly soluble in benzene; insoluble in water. |

| Appearance | Solid | White to off-white crystalline solid |

| IUPAC Name | 3-acetamidobenzenesulfonyl chloride[1] | 4-acetamidobenzenesulfonyl chloride[3] |

Synthesis of Acetamidobenzenesulfonyl Chlorides

Illustrative Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl chloride

This protocol is adapted from established literature procedures for the synthesis of the para-isomer.

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Ice

-

Water

-

Dichloromethane (for recrystallization, optional)

Procedure:

-

In a fume hood, carefully add 67.5 g (0.5 mole) of dry acetanilide in portions to 165 mL (2.49 moles) of chlorosulfonic acid in a flask equipped with a mechanical stirrer and a gas trap, while maintaining the temperature at approximately 15°C with a cooling bath.[6]

-

After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.[6] The evolution of hydrogen chloride gas should cease.

-

Carefully and slowly pour the cooled reaction mixture onto a large volume of crushed ice with stirring.[6]

-

The crude 4-acetamidobenzenesulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.[6]

-

The crude product can be purified by recrystallization from a suitable solvent such as dichloromethane.

Safety Precautions:

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The reaction evolves a significant amount of hydrogen chloride gas, which is toxic and corrosive. A gas trap is essential to neutralize the evolved HCl.

Reactivity and Chemical Behavior

The sulfonyl chloride group in this compound is a reactive functional group that readily undergoes nucleophilic substitution reactions. This reactivity is central to its utility as a synthetic intermediate.

Reaction with Amines to Form Sulfonamides

A primary application of acetamidobenzenesulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of sulfa drugs and other biologically active molecules. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl formed during the reaction.

General Reaction Scheme:

R-NH₂ + ClSO₂-Ar-NHCOCH₃ → R-NH-SO₂-Ar-NHCOCH₃ + HCl

Illustrative Experimental Protocol: Synthesis of a Sulfonamide

The following is a general procedure for the synthesis of sulfonamides from 4-acetamidobenzenesulfonyl chloride and a primary amine. A similar procedure would be applicable for the 3-isomer.

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Primary amine (e.g., aniline)

-

Dichloromethane

-

Sodium carbonate

-

Water

Procedure:

-

Dissolve the primary amine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL).

-

In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL).

-

Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at room temperature.[7]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[7]

-

Add distilled water (20 mL) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).[7]

-

Combine the organic extracts and wash with water (30 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude sulfonamide product.

-

The product can be further purified by recrystallization or column chromatography.

References

- 1. This compound | C8H8ClNO3S | CID 3157455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetamidobenzene-1-sulfonyl chloride (CAS: 23905-46-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidobenzene-1-sulfonyl chloride, with the CAS number 23905-46-6, is a versatile chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a protected amine, makes it a valuable building block for the synthesis of a wide array of complex molecules, particularly sulfonamide-based compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 23905-46-6 | [2] |

| Molecular Formula | C₈H₈ClNO₃S | [2] |

| Molecular Weight | 233.67 g/mol | [2] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

| Spectroscopic Data | Value | Source |

| Mass Spectrum (m/z) | Top Peak: 43, 2nd Highest: 156, 3rd Highest: 191 | [2] |

Table 2: Mass Spectrometry Data for this compound

Note on NMR and IR Spectra: Specific, experimentally verified ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the cited literature. Researchers are advised to obtain this data experimentally upon synthesis or purchase. Predicted spectra can be generated using cheminformatics software for preliminary analysis.

Synthesis and Purification

The synthesis of this compound is typically achieved through the chlorosulfonation of acetanilide. While the literature provides detailed protocols for the synthesis of the para-isomer (4-acetamidobenzenesulfonyl chloride), a similar approach can be adapted for the meta-isomer.

Experimental Protocol: Synthesis of this compound (Adapted from p-isomer synthesis)[3]

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Ice

-

Water

-

Dichloromethane (for purification)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a gas trap, carefully add chlorosulfonic acid.

-

Cool the flask in an ice bath.

-

Slowly and portion-wise, add acetanilide to the cooled chlorosulfonic acid with continuous stirring. The temperature should be maintained at a low level to control the exothermic reaction and the evolution of hydrogen chloride gas.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and then heat gently (e.g., to 50-60°C) for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.[3][4]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude this compound.[3]

-

Collect the crude product by vacuum filtration and wash it with cold water.[1]

Experimental Protocol: Purification[1]

-

The crude, moist product should be dissolved in a suitable organic solvent, such as dichloromethane.

-

Separate the organic layer from the aqueous layer using a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the purified this compound.

Reactivity and Applications

The primary utility of this compound lies in its ability to serve as a precursor for sulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly amines, leading to the formation of stable sulfonamide linkages.

General Experimental Protocol: Synthesis of Sulfonamides[6]

Materials:

-

This compound

-

Primary or secondary amine

-

Base (e.g., pyridine or sodium carbonate)

-

Solvent (e.g., dichloromethane or pyridine)

Procedure:

-

Dissolve the desired amine and a base in a suitable solvent.

-

To this solution, add a solution of this compound dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous acid and/or brine, followed by extraction with an organic solvent.

-

The organic layer is then dried and concentrated to yield the crude sulfonamide product, which can be further purified by recrystallization or column chromatography.

The following diagram illustrates a general workflow for this synthetic transformation.

Caption: A general experimental workflow for the synthesis of sulfonamides.

Role in Drug Development and Signaling Pathways

Sulfonamides, derived from precursors like this compound, form the basis of a wide range of therapeutic agents. Their mechanism of action and influence on biological pathways are of great interest to drug development professionals.

Inhibition of Folic Acid Synthesis in Bacteria

A primary application of sulfonamides is in the development of antimicrobial agents. These "sulfa drugs" act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect.

The following diagram illustrates this key signaling pathway.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Modulation of Inflammatory Pathways

Beyond their antimicrobial properties, certain sulfonamide-containing drugs, such as some diuretics, have been shown to modulate inflammatory pathways. One such pathway involves the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a central role in regulating the immune response and inflammation. Some sulfonamides may influence this pathway, leading to either pro- or anti-inflammatory effects.

The diagram below provides a simplified representation of the NF-κB signaling pathway and a potential point of modulation by sulfonamide derivatives.

References

An In-depth Technical Guide to 3-Acetamidobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 3-Acetamidobenzene-1-sulfonyl chloride. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Molecular Properties

This compound is an organic compound featuring a benzene ring substituted with an acetamido group and a sulfonyl chloride group at positions 3 and 1, respectively. The presence of the reactive sulfonyl chloride group makes it a key intermediate in the synthesis of various sulfonamides, a class of compounds with diverse pharmacological activities.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.[1]

| Property | Value |

| Molecular Formula | C₈H₈ClNO₃S |

| Molecular Weight | 233.67 g/mol |

| IUPAC Name | 3-acetamidobenzenesulfonyl chloride |

| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)S(=O)(=O)Cl |

| InChI | InChI=1S/C8H8ClNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11) |

| InChIKey | BSNCGXHXSOEIEZ-UHFFFAOYSA-N |

| CAS Number | 23905-46-6 |

Molecular Structure and Visualization

The molecular structure of this compound is characterized by a central benzene ring. An acetamido group (-NHCOCH₃) is attached to the third carbon atom of the ring, while a sulfonyl chloride group (-SO₂Cl) is bonded to the first carbon atom.

References

Synthesis of 3-Acetamidobenzene-1-sulfonyl Chloride: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-acetamidobenzene-1-sulfonyl chloride. It addresses the regiochemical challenges of direct synthesis from acetanilide and details a robust, multi-step pathway starting from nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations to facilitate laboratory application.

Introduction: The Regiochemical Challenge

The synthesis of substituted benzene rings is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. The target molecule, this compound, is a valuable intermediate. A common misconception is that this compound can be synthesized directly from acetanilide. However, the principles of electrophilic aromatic substitution dictate otherwise.

The acetamido group (-NHCOCH₃) on the acetanilide ring is a potent ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring, stabilizing the arenium ion intermediates for ortho and para substitution. Consequently, the direct chlorosulfonation of acetanilide with chlorosulfonic acid overwhelmingly yields the para-isomer, p-acetamidobenzenesulfonyl chloride, with a smaller amount of the ortho-isomer. The desired meta-isomer is not formed in any significant quantity via this route.

Therefore, a successful synthesis of this compound requires a different strategic approach, beginning with a starting material that promotes meta-substitution. This guide details the effective and established pathway commencing with nitrobenzene.

The Multi-Step Synthesis Pathway from Nitrobenzene

The accepted and industrially practiced route to this compound involves a four-step sequence starting from nitrobenzene. The nitro group (-NO₂) is a strong deactivating and meta-directing group, which is crucial for establishing the desired 1,3-substitution pattern on the benzene ring.

The overall transformation is as follows:

-

Sulfonation: Nitrobenzene is sulfonated to produce 3-nitrobenzenesulfonic acid.

-

Reduction: The nitro group of 3-nitrobenzenesulfonic acid is reduced to an amino group, yielding 3-aminobenzenesulfonic acid (metanilic acid).

-

Acetylation: The amino group of metanilic acid is acetylated to form 3-acetamidobenzenesulfonic acid.

-

Chlorination: The sulfonic acid group is converted to a sulfonyl chloride, yielding the final product, this compound.

This strategic sequence ensures the correct placement of the functional groups to achieve the target molecule.

Caption: Overall synthetic pathway from nitrobenzene.

Experimental Protocols and Data

This section provides detailed methodologies for each step of the synthesis. Quantitative data are summarized in tables for clarity and comparison.

Step 1: Sulfonation of Nitrobenzene

The initial step involves the electrophilic substitution of nitrobenzene with oleum (fuming sulfuric acid) to introduce a sulfonic acid group at the meta position.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and temperature control, nitrobenzene is added to oleum.

-

The reaction mixture is heated to a specified temperature and maintained for several hours to ensure complete sulfonation.

-

The reaction progress can be monitored by techniques such as HPLC.

-

Upon completion, the mixture contains 3-nitrobenzenesulfonic acid, which is often carried forward to the next step without isolation.

| Parameter | Value/Range | Reference |

| Reactants | Nitrobenzene, Oleum (H₂SO₄ + SO₃) | [1][2][3] |

| Reaction Temperature | 60 - 130 °C | [3] |

| Reaction Time | Several hours | [3] |

| Typical Yield | High conversion, often used directly | [1] |

Step 2: Reduction of 3-Nitrobenzenesulfonic Acid to Metanilic Acid

This step converts the nitro group to an amine. Several reduction methods are available, including catalytic hydrogenation and reduction with iron in acidic medium.[1][2] Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yield.

Experimental Protocol (Catalytic Hydrogenation):

-

The aqueous solution of sodium 3-nitrobenzenesulfonate (formed by neutralizing the sulfonic acid) is placed in a high-pressure reactor.[4][5]

-

The pH of the solution is adjusted to a range of 7.5-8.5 using an aqueous alkali solution (e.g., NaOH).[4][5]

-

A catalyst, such as Palladium on carbon (Pd/C) or Platinum-Ruthenium on carbon (Pt-Ru/C), is added.[3][4]

-

The reactor is pressurized with hydrogen gas, and the reaction is carried out at elevated temperature and pressure.[3]

-

The reaction is complete when hydrogen uptake ceases.[4]

-

The catalyst is filtered off, and the resulting filtrate containing sodium metanilate is acidified to precipitate metanilic acid.[3][4]

| Parameter | Value/Range | Reference |

| Starting Material | 3-Nitrobenzenesulfonic acid (or its sodium salt) | [4][5] |

| Catalyst | Pd/C or Pt-Ru/C | [3][4] |

| Hydrogen Pressure | 0.8 - 2.0 MPa | [3] |

| Reaction Temperature | 60 - 130 °C | [3] |

| pH | 6.0 - 8.5 | [3][4] |

| Typical Yield | > 90% | [6] |

Step 3: Acetylation of Metanilic Acid

The amino group of metanilic acid is protected by acetylation to prevent unwanted side reactions in the subsequent chlorination step.

Experimental Protocol:

-

Dried metanilic acid is added to a pre-formed mixture of acetic anhydride and concentrated sulfuric acid under controlled temperature conditions.[7]

-

The mixture is stirred and heated to approximately 80-95°C to drive the acetylation to completion.[7]

-

Additional acetic anhydride may be added during the heating phase to ensure a complete reaction.[7]

-

The resulting solution of N-acetylmetanilic acid in sulfuric acid can be used directly in the next step or poured into water to precipitate the product.[7]

| Parameter | Value/Range | Reference |

| Reactants | Metanilic acid, Acetic anhydride, Sulfuric acid | [7] |

| Reactant Ratio | 866 parts Metanilic acid, 645 parts Acetic anhydride, 1005 parts H₂SO₄ | [7] |

| Reaction Temperature | 80 - 95 °C | [7] |

| Reaction Time | Not specified, monitor for completion | [7] |

| Typical Yield | High conversion | [7] |

Step 4: Chlorination of 3-Acetamidobenzenesulfonic Acid

The final step is the conversion of the sulfonic acid to the desired sulfonyl chloride. This is typically achieved using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The use of chlorosulfonic acid is also possible but may be less selective.

Experimental Protocol (General):

-

The 3-acetamidobenzenesulfonic acid (or its solution from the previous step) is treated with a chlorinating agent such as PCl₅ or SOCl₂.[8][9]

-

An inert solvent may be used to facilitate the reaction and control viscosity.[8]

-

The reaction is typically performed at a controlled temperature, which may be elevated to ensure completion.

-

The reaction produces the sulfonyl chloride along with byproducts (e.g., POCl₃ and HCl if PCl₅ is used).[8]

-

The reaction mixture is then carefully quenched, often by pouring it onto crushed ice, which precipitates the solid this compound.

-

The crude product is collected by filtration, washed with cold water, and dried. It can be further purified by recrystallization if necessary.

| Parameter | Value/Range | Reference |

| Starting Material | 3-Acetamidobenzenesulfonic acid | [7] |

| Chlorinating Agent | PCl₅, SOCl₂, or Chlorosulfonic Acid | [8][9] |

| Reaction Temperature | Varies with agent (e.g., ~66°C with PCl₅) | [9] |

| Reaction Time | 1 - 3 hours | [9] |

| Typical Yield | 75 - 85% (inferred from similar reactions) | [9] |

Process Workflow and Visualization

A generalized workflow for the synthesis provides a clear visual representation of the laboratory procedure.

Caption: Generalized experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from acetanilide is not a viable synthetic route due to the ortho-, para-directing nature of the acetamido group. This guide has detailed the correct and established multi-step synthesis beginning with nitrobenzene. By leveraging the meta-directing properties of the nitro group, the desired 1,3-substitution pattern can be successfully achieved. The protocols and data presented herein provide a solid foundation for researchers and professionals to successfully synthesize this important chemical intermediate. Careful control of reaction conditions at each step is paramount to achieving high yields and purity.

References

- 1. Metanilic acid synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CN101817766A - Method for preparing metanilic acid by catalyzing and hydrogenating 3-nitrobenzenesultonic acid - Google Patents [patents.google.com]

- 4. CN103804242A - Method for preparation of m-aminobenzenesulfonic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 5. CN101817766B - Method for preparing m-aminobenzenesulfonic acid by catalyzing and hydrogenating 3-nitrobenzenesulfonic acid - Google Patents [patents.google.com]

- 6. CN100404726C - Process for electrolytic reduction preparation of metanilic acid - Google Patents [patents.google.com]

- 7. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride - Google Patents [patents.google.com]

3-Acetamidobenzene-1-sulfonyl Chloride: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 3-Acetamidobenzene-1-sulfonyl chloride (CAS No. 23905-46-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe handling.

Core Safety and Hazard Information

This compound is a chemical intermediate that requires careful handling due to its corrosive nature. The following sections detail its properties, hazards, and recommended safety protocols.

Physicochemical and Toxicological Data

The known physical, chemical, and limited toxicological properties of this compound are summarized in the tables below for clear reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 23905-46-6 | [1] |

| Molecular Formula | C₈H₈ClNO₃S | [1] |

| Molecular Weight | 233.67 g/mol | [1][2] |

| Appearance | White to Yellow Solid | [3] |

| IUPAC Name | 3-acetamidobenzenesulfonyl chloride | [1] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B |

| Danger | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 |

| Danger | H314: Causes severe skin burns and eye damage.[1] |

Experimental Protocols

General Protocol for In Vitro Skin Corrosion Testing (OECD TG 431)

This test method provides a procedure for the hazard identification of corrosive chemicals.

-

Test System: A reconstituted human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure: a. A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue. b. The chemical is exposed to the tissue for two different time periods, typically 3 minutes and 1 hour. c. After the exposure period, the tissue is thoroughly rinsed to remove the test chemical. d. The viability of the tissue is then determined using a cell viability assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a blue formazan salt, which can be quantified by measuring the optical density.

-

Data Interpretation: a. The percentage of cell viability is calculated for each exposure time relative to a negative control (treated with a non-corrosive substance). b. A chemical is classified as corrosive (Category 1) if the cell viability is:

- Less than 50% after a 3-minute exposure.

- Less than 15% after a 1-hour exposure.

Visualizations

The following diagrams illustrate key safety and hazard information for this compound.

Caption: Logical relationship of hazards and required PPE.

Caption: General workflow for in vitro skin corrosion testing.

Handling and First Aid

Given the corrosive nature of this compound, strict adherence to safety protocols is mandatory.

Handling and Storage

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and water.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention immediately.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Reactivity: Reacts with water, which may produce hazardous decomposition products such as hydrogen chloride gas and oxides of sulfur and nitrogen.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and water.

This guide is intended to provide essential safety and hazard information. It is not a substitute for a comprehensive risk assessment that should be conducted before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 3-(Acetylamino)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(acetylamino)benzenesulfonyl chloride, a key chemical intermediate. The document details its chemical identity, physical and chemical properties, and outlines a general synthesis protocol. Spectroscopic data, including predicted nuclear magnetic resonance (NMR) shifts, are presented for characterization. Furthermore, this guide explores the significant role of its derivatives, particularly in the context of drug development, with a focus on the inhibition of carbonic anhydrase as a therapeutic target. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

3-(Acetylamino)benzenesulfonyl chloride, with the IUPAC name 3-(acetylamino)benzenesulfonyl chloride , is an aromatic sulfonyl chloride compound.[1][2] The presence of the acetamido group at the meta position relative to the sulfonyl chloride functionality distinguishes it from its more commonly utilized para-isomer, 4-acetamidobenzenesulfonyl chloride. This structural difference can impart unique reactivity and biological activity to its derivatives.

Table 1: Physicochemical Properties of 3-(Acetylamino)benzenesulfonyl chloride [1][2][3]

| Property | Value |

| IUPAC Name | 3-(acetylamino)benzenesulfonyl chloride |

| CAS Number | 23905-46-6 |

| Molecular Formula | C₈H₈ClNO₃S |

| Molecular Weight | 233.67 g/mol |

| Appearance | Solid (predicted) |

| SMILES | CC(=O)NC1=CC(=CC=C1)S(=O)(=O)Cl |

| InChI Key | BSNCGXHXSOEIEZ-UHFFFAOYSA-N |

Spectroscopic Data for Characterization

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 3-(Acetylamino)benzenesulfonyl chloride

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 8.2 - 7.8 (m, 4H, Ar-H) | 168.5 (C=O) |

| 2.2 (s, 3H, -CH₃) | 140.0 (C-SO₂Cl) |

| 139.5 (C-NH) | |

| 130.5 (Ar-CH) | |

| 126.0 (Ar-CH) | |

| 122.0 (Ar-CH) | |

| 117.5 (Ar-CH) | |

| 24.5 (-CH₃) |

Note: Predicted chemical shifts are estimates and may vary from experimental values. Solvent and instrument parameters will influence actual results.

Synthesis of 3-(Acetylamino)benzenesulfonyl Chloride

The synthesis of 3-(acetylamino)benzenesulfonyl chloride can be achieved through the chlorosulfonation of m-acetanilide. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The acetamido group is a meta-directing group, which favors the substitution at the 3-position.

General Experimental Protocol: Chlorosulfonation of m-Acetanilide

This is a generalized procedure and may require optimization.

Materials:

-

m-Acetanilide

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, carefully add m-acetanilide in small portions to an excess of cooled (0-5 °C) chlorosulfonic acid with stirring. The molar ratio of chlorosulfonic acid to m-acetanilide is typically between 3:1 and 5:1.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a period of time (typically 1-2 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

The solid precipitate of 3-(acetylamino)benzenesulfonyl chloride is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.

-

Dry the purified product under vacuum to yield 3-(acetylamino)benzenesulfonyl chloride as a solid.

Workflow for the Synthesis of 3-(Acetylamino)benzenesulfonyl Chloride

Biological Significance and Drug Development Applications

While 3-(acetylamino)benzenesulfonyl chloride itself is primarily a chemical intermediate, its derivatives, particularly those based on the corresponding 3-aminobenzenesulfonamide, have garnered significant interest in the field of drug discovery. A notable area of investigation is their activity as inhibitors of carbonic anhydrases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.

Derivatives of 3-aminobenzenesulfonamide have been shown to be effective inhibitors of various CA isoforms. The sulfonamide moiety of these inhibitors coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. The substituents on the aromatic ring and the sulfonamide nitrogen can be modified to achieve isoform selectivity and to optimize the pharmacokinetic and pharmacodynamic properties of the inhibitor.

References

The Unsung Isomer: A Technical Guide to 3-Acetamidobenzene-1-sulfonyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-Acetamidobenzene-1-sulfonyl chloride, a lesser-known isomer of the critically important p-acetamidobenzenesulfonyl chloride. While the para-isomer was central to the dawn of the antibiotic age, the history and utility of the meta-isomer are less documented. This guide delves into the probable historical context of its synthesis, inferred from the foundational work on sulfonamides in the early 20th century. It presents detailed physicochemical properties, a plausible experimental protocol for its synthesis, and explores its potential, though historically underexploited, role in medicinal chemistry and dye synthesis. All quantitative data is presented in structured tables, and key chemical transformations are illustrated with diagrams generated using the DOT language.

Introduction: A Tale of Two Isomers

The early 20th century witnessed a revolution in medicine with the discovery of sulfonamide drugs. This new class of therapeutics, originating from the German dye industry, provided the first effective systemic treatments for bacterial infections. At the heart of this revolution was p-aminobenzenesulfonamide (sulfanilamide), a compound whose synthesis relied on the key intermediate, p-acetamidobenzenesulfonyl chloride. The work of pioneers like Paul Gelmo, who first synthesized sulfanilamide in 1908, and Gerhard Domagk, who discovered its antibacterial properties in the form of the prodrug Prontosil in the 1930s, cemented the importance of the para-substituted benzene sulfonamide scaffold in medicinal chemistry.[1][2][3][4][5][6][7]

However, the history of its meta-isomer, this compound, is far more obscure. While no single seminal paper appears to document its discovery, its existence can be inferred from the fundamental principles of electrophilic aromatic substitution known at the time. The sulfonation of acetanilide, a critical step in the synthesis of these compounds, is known to produce a mixture of ortho and para isomers, with the potential for small amounts of the meta isomer under certain conditions. It is likely that this compound was first synthesized as a minor byproduct in the intensive research into sulfonamides and azo dyes during this period.

This guide aims to bring this unsung isomer into the light, providing a detailed technical resource for researchers who may find utility in its unique chemical architecture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₈H₈ClNO₃S |

| Molecular Weight | 233.67 g/mol |

| CAS Number | 23905-46-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 141-143 °C |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, dimethylformamide); sparingly soluble in water |

Synthesis of this compound: A Probable Pathway

The synthesis of this compound can be logically inferred from the well-established procedures for its para-isomer, primarily involving the chlorosulfonation of acetanilide. However, to favor the formation of the meta-isomer, the starting material would ideally be a meta-substituted aniline derivative. A plausible synthetic route begins with the acetylation of 3-aminobenzenesulfonic acid, followed by chlorination.

Reaction Scheme

The overall synthetic pathway can be visualized as a two-step process:

Experimental Protocol (Inferred)

The following is a detailed, inferred experimental protocol for the synthesis of this compound.

Step 1: Acetylation of 3-Aminobenzenesulfonic Acid to 3-Acetamidobenzenesulfonic Acid

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminobenzenesulfonic acid (0.1 mol) in glacial acetic acid (100 mL).

-

Addition of Acetylating Agent: While stirring, add acetic anhydride (0.12 mol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux for 2 hours.

-

Isolation: Allow the mixture to cool to room temperature, during which a white precipitate of 3-acetamidobenzenesulfonic acid should form. If precipitation is incomplete, the solution can be cooled further in an ice bath.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven.

Step 2: Chlorination of 3-Acetamidobenzenesulfonic Acid to this compound

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), place the dried 3-acetamidobenzenesulfonic acid (0.05 mol).

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (0.15 mol) dropwise to the solid acid at room temperature. The reaction is exothermic and will evolve hydrogen chloride gas.

-

Reaction: After the addition is complete, gently heat the reaction mixture to 60-70 °C for 1-2 hours, or until the evolution of HCl gas ceases.

-

Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with stirring. The this compound will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the product from a suitable solvent such as a mixture of chloroform and petroleum ether to obtain the purified this compound.

Historical Context and Potential Applications

While direct evidence of the widespread use of this compound in early drug discovery is lacking, its structural features suggest potential applications.

Drug Development

The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents. The meta-substitution pattern of this compound offers a different spatial arrangement of the functional groups compared to its para-isomer. This could lead to derivatives with novel biological activities. For instance, it could serve as a precursor for the synthesis of meta-aminobenzenesulfonamide derivatives, which have been investigated as inhibitors of various enzymes.

References

- 1. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 2. Paul Gelmo - Wikipedia [en.wikipedia.org]

- 3. biobasedpress.eu [biobasedpress.eu]

- 4. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 5. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]

- 6. sharpgiving.com [sharpgiving.com]

- 7. Sulfanilamide - Wikipedia [en.wikipedia.org]

The Enigmatic Role of 3-Acetamidobenzene-1-sulfonyl Chloride in Medicinal Chemistry: A Technical Guide

For Immediate Release

Introduction

3-Acetamidobenzene-1-sulfonyl chloride, a lesser-known isomer of the widely utilized 4-acetamidobenzenesulfonyl chloride, presents a unique scaffold for medicinal chemists. While its para-substituted counterpart has been extensively incorporated into a myriad of blockbuster sulfonamide drugs, the meta-substituted isomer remains a more enigmatic tool in the drug discovery arsenal. This technical guide aims to collate the available information on the role of this compound in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, applications, and potential. Due to the limited specific data on the 3-isomer, this guide will also draw upon the broader understanding of acetamidobenzenesulfonyl chlorides, using the 4-isomer as a well-documented analogue to illustrate the potential applications and methodologies.

Core Properties and Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of sulfonamide-based pharmaceuticals.[1] Its reactive sulfonyl chloride group readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages, a cornerstone of sulfa drug synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈ClNO₃S |

| Molecular Weight | 233.67 g/mol |

| CAS Number | 23905-46-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in various organic solvents such as dichloromethane and chloroform; generally insoluble in water. |

The synthesis of acetamidobenzenesulfonyl chlorides is a well-established process, typically involving the chlorosulfonation of acetanilide.

Role in Medicinal Chemistry: A Landscape of Potential

The sulfonamide functional group, readily introduced using this compound, is a privileged scaffold in medicinal chemistry, imparting a wide range of biological activities. While specific examples for the 3-isomer are not extensively documented in publicly available literature, its application is anticipated in the development of antimicrobial and anti-inflammatory agents.[1] The broader class of sulfonamides, including those derived from its isomers, are known to exhibit a vast array of therapeutic effects.

Antimicrobial Agents

Sulfonamides are renowned for their antibacterial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This disruption of folate metabolism ultimately inhibits bacterial growth and replication.[2][3] This mechanism has been the basis for a multitude of antibacterial drugs.

Anticancer Agents

More recently, sulfonamide derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include:

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis of cancer cells.

-

Kinase Inhibition: The sulfonamide moiety can be found in a number of kinase inhibitors, which are a major class of targeted cancer therapies. These drugs interfere with signaling pathways that control cell proliferation, survival, and angiogenesis.

-

Cell Cycle Arrest and Apoptosis Induction: Various novel sulfonamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines through various mechanisms.

Anti-inflammatory Agents

The sulfonamide scaffold is also present in several anti-inflammatory drugs. For instance, some COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs), incorporate a sulfonamide group.

Experimental Protocols

General Experimental Protocol for the Synthesis of N-Substituted Acetamidobenzenesulfonamides

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or tetrahydrofuran).

-

Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution to act as an acid scavenger.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Note: The choice of solvent, base, and reaction time will depend on the specific amine substrate used.

Visualization of Key Processes

To aid in the conceptualization of the role of this compound in drug discovery, the following diagrams illustrate a general workflow and a representative signaling pathway targeted by sulfonamide derivatives.

Conclusion

This compound remains a building block with untapped potential in medicinal chemistry. While the extensive success of its 4-isomer provides a strong rationale for the utility of the acetamidophenylsulfonamide scaffold, the specific contributions of the meta-substitution pattern are yet to be fully elucidated in the public domain. The synthetic accessibility of this compound, coupled with the proven track record of the sulfonamide functional group, suggests that novel derivatives of this compound could yield compounds with unique pharmacological profiles. Further research into the synthesis and biological evaluation of these derivatives is warranted to fully explore their therapeutic potential and to expand the toolbox of medicinal chemists in the ongoing quest for novel and effective therapeutics.

References

- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides from 3-Acetamidobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted 3-acetamidobenzenesulfonamides, valuable intermediates in medicinal chemistry and drug development. The methodologies outlined are based on established chemical principles and supported by data from scientific literature.

Introduction

3-Acetamidobenzene-1-sulfonyl chloride is a key building block for the synthesis of a diverse range of sulfonamide derivatives. The sulfonamide functional group is a critical pharmacophore found in numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The acetamido group serves as a protected amine, which can be deprotected in a subsequent step to yield the corresponding 3-aminobenzenesulfonamides, further expanding the molecular diversity for structure-activity relationship (SAR) studies.

The synthesis of sulfonamides from this compound is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine. The reaction is generally high-yielding and can be performed under mild conditions.

Reaction Scheme

The general reaction for the synthesis of N-substituted 3-acetamidobenzenesulfonamides is depicted below:

Caption: General reaction for the synthesis of N-substituted 3-acetamidobenzenesulfonamides.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 3-Acetamidobenzenesulfonamides

This protocol describes a general method for the synthesis of sulfonamides from this compound and a variety of amines.

Materials:

-

This compound

-

Amine (aliphatic or aromatic)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a clean, dry round-bottom flask, dissolve the desired amine (1.0 eq) in dichloromethane (DCM).

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.0 eq) in a separate portion of DCM.

-

Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted acetamidobenzenesulfonamides. While specific data for the 3-acetamido isomer can be limited in publicly available literature, the data for the analogous 4-acetamido isomer is provided for reference, as the reaction mechanism and expected yields are comparable.

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

| Benzylamine | N-benzyl-4-acetamidobenzenesulfonamide | 85 | 150-152 | [1] |

| Phenethylamine | N-phenethyl-4-acetamidobenzenesulfonamide | 85 | 142-144 | [1] |

| Cyclohexylamine | N-cyclohexyl-4-acetamidobenzenesulfonamide | 70 | 213-215 | [1] |

| Glycine | 2-(4'-acetamidophenyl sulfonamido) Acetic acid | 89.7 | - | [2] |

| Alanine | 2-(4'-acetamidophenyl sulfonamido)-2-isopropyl Acetic acid | 93.6 | - | [2] |

| Phenylalanine | 2-(4'-acetamidophenyl sulfonamido) -2-benzyl Acetic acid | 94.1 | - | [2] |

| Valine | 2-(4'-acetamidophenyl sulfonamido)-2-methyl Acetic acid | 82.6 | - | [2] |

Note: The data presented is for the 4-acetamido isomer, which is expected to have similar reactivity to the 3-acetamido isomer.

Mandatory Visualizations

Reaction Mechanism

The synthesis of sulfonamides from sulfonyl chlorides proceeds through a nucleophilic substitution mechanism.

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

Experimental Workflow

The overall workflow from synthesis to biological evaluation is a systematic process.

Caption: General experimental workflow for synthesis and evaluation.

Signaling Pathway: Inhibition of Metallo-β-Lactamase

Certain sulfonamides act as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.

Caption: Inhibition of Metallo-β-Lactamase by sulfonamides.

References

Application Notes and Protocols for 3-Acetamidobenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures involving 3-Acetamidobenzene-1-sulfonyl chloride, a key intermediate in the synthesis of sulfonamide-based compounds. The protocols detailed below are intended for laboratory use by trained professionals.

Overview and Key Applications

This compound is a reactive chemical intermediate primarily utilized in the synthesis of sulfonamides.[1] Its sulfonyl chloride functional group is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reactivity is the foundation for its widespread use in the development of pharmaceuticals, particularly antimicrobial and anti-inflammatory agents.[1]

The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during the sulfonation and subsequent sulfonamide formation steps. This protecting group can be removed in a later step, typically by acid or base hydrolysis, to yield the free amine if desired, as is common in the synthesis of many sulfa drugs.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₃S |

| Molecular Weight | 233.67 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 140-148 °C |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform; insoluble in water. |

| CAS Number | 23905-46-6 |

Safety Precautions: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture-sensitive and can release hydrochloric acid upon hydrolysis. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Synthesis of this compound

This protocol details the preparation of this compound from acetanilide via chlorosulfonation.

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (for purification)

Procedure:

-

In a dry flask equipped with a magnetic stirrer and under a fume hood, carefully add 16.5 mL of chlorosulfonic acid.

-

Cool the flask in an ice bath.

-

Slowly add 6 g of dry acetanilide to the cooled chlorosulfonic acid with continuous stirring. The addition should be done in portions to control the vigorous evolution of hydrogen chloride gas.

-

Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

-

Gently heat the reaction mixture in a water bath at 60°C for one hour to complete the reaction.

-

Carefully and slowly pour the cooled reaction mixture into a beaker containing approximately 100 g of crushed ice with vigorous stirring. This step should also be performed in a fume hood.

-

A white precipitate of this compound will form. Stir the mixture to break up any lumps.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold water.

-

For purification, the crude product can be recrystallized from boiling dichloromethane. The purified product should be stored in a tightly sealed container to protect it from moisture.

General Protocol for the Synthesis of N-Substituted Sulfonamides

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to synthesize the corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

A suitable base (e.g., pyridine, triethylamine, or sodium carbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent.

-

Cool the mixture in an ice bath.

-

In a separate flask, dissolve this compound (1 equivalent) in the same solvent.

-

Slowly add the solution of this compound to the cooled amine solution with continuous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours, monitor by TLC).

-

Upon completion of the reaction, quench the mixture with water.

-

If a water-immiscible organic solvent was used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various sulfonamide derivatives using this compound.

| Amine | Base | Solvent | Yield (%) | Melting Point (°C) |

| Benzylamine | Sodium Carbonate | Dichloromethane | 85 | 150-152 |

| N-(pyridin-2-ylmethyl)amine | Sodium Carbonate | Dichloromethane | 70 | 116-118 |

| N-(pyridin-3-ylmethyl)amine | Sodium Carbonate | Dichloromethane | 74 | 179-180 |

| N-(2-(pyridin-2-yl)ethyl)amine | Sodium Carbonate | Dichloromethane | 78 | 138-140 |

| Phenylamine | Sodium Carbonate | Dichloromethane | 70 | 200-202 |

| Piperazine (2:1 ratio) | Sodium Carbonate | Dichloromethane | - | - |

| N-(tetrahydrofuran-2-yl)methanamine | Sodium Carbonate | Dichloromethane | 79 | 130-132 |

Visualizations

Experimental Workflow: Synthesis of Sulfonamides

Caption: A workflow for the two-step synthesis of N-substituted sulfonamides.

General Reaction of this compound

Caption: Reaction of this compound with an amine.

Mechanism of Action of Antibacterial Sulfonamides

Many sulfonamides derived from this compound exhibit antibacterial activity by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3]

Caption: Inhibition of folic acid synthesis by sulfonamide drugs.

References

Application Notes and Protocols: 3-Acetamidobenzene-1-sulfonyl chloride in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidobenzene-1-sulfonyl chloride is a key chemical intermediate in the synthesis of a variety of biologically active sulfonamide derivatives. The presence of the sulfonyl chloride group provides a reactive site for the facile introduction of a sulfonamide moiety, a critical pharmacophore in numerous therapeutic agents. The acetamido group, and its position on the benzene ring, can influence the physicochemical properties and biological activity of the final compounds. This document outlines the applications of this compound in the development of antimicrobial agents, carbonic anhydrase inhibitors, and kinase inhibitors, providing detailed experimental protocols and relevant biological data. While specific data for the meta-isomer is limited in publicly available literature, the principles and applications are often demonstrated through its more commonly studied para-isomer, 4-acetamidobenzene-1-sulfonyl chloride. The methodologies presented are adaptable for the synthesis of meta-substituted derivatives.

Antimicrobial Agents

Sulfonamide-based drugs were among the first effective antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance. This compound serves as a scaffold for the synthesis of novel sulfonamides with potential antibacterial and antifungal properties.

Mechanism of Action

Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides inhibit bacterial growth and replication.

Experimental Protocol: Synthesis of a Novel 3-Acetamidophenylsulfonamide Derivative

This protocol describes a general method for the synthesis of a sulfonamide derivative by reacting this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline or a substituted derivative)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) in DCM.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 eq) in DCM.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Illustrative Experimental Workflow

Quantitative Data

The following table presents representative Minimum Inhibitory Concentration (MIC) values for some sulfonamide derivatives against various bacterial strains. Note that these are illustrative examples, and specific values for derivatives of this compound would need to be determined experimentally.

| Compound | Organism | MIC (µg/mL) | Reference |

| Sulfonamide Derivative I | Staphylococcus aureus | 32-128 | [1] |

| Sulfonamide Derivative II | Staphylococcus aureus | 64-256 | [1] |

| Sulfonamide Derivative III | Staphylococcus aureus | 128-512 | [1] |

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy, making them attractive targets for anticancer drug development. The sulfonamide group is a classic zinc-binding group for CA inhibitors.

Signaling Pathway

Hypoxia, a common feature of solid tumors, leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α then promotes the transcription of various genes, including Carbonic Anhydrase IX (CA IX). CA IX, a transmembrane protein, catalyzes the extracellular conversion of CO₂ to bicarbonate and protons. This contributes to the acidification of the tumor microenvironment, which promotes invasion and metastasis, while maintaining a neutral intracellular pH, which is favorable for tumor cell survival. Inhibition of CA IX can disrupt this pH regulation, leading to increased intracellular acidosis and reduced tumor cell viability.

Experimental Protocol: Synthesis of a Benzenesulfonamide Carbonic Anhydrase Inhibitor

This protocol outlines the reaction of this compound with an amino-functionalized molecule to generate a potential carbonic anhydrase inhibitor.

Materials:

-

This compound

-

An appropriate amine-containing scaffold

-

N,N-Dimethylformamide (DMF) or a suitable solvent

-

Potassium carbonate (K₂CO₃) or another inorganic base

-

Standard workup and purification reagents as listed previously

Procedure:

-

To a solution of the amine-containing scaffold (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add this compound (1.1 eq) portion-wise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.

-

Collect the precipitated solid by vacuum filtration and wash with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table provides IC₅₀ values for representative benzenesulfonamide derivatives against various carbonic anhydrase isoforms. These values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.8 | [2] |

| Derivative A | 41.3 | 3.6 | 81.3 | 0.71 | [2] |

| Derivative B | 40.2 | 3.5 | 23.1 | 0.63 | [2] |

Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The benzenesulfonamide moiety can be incorporated into kinase inhibitor scaffolds to interact with the target protein and improve pharmacological properties.

Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are common features of cancer cells. Therefore, inhibition of PLK4 is a promising strategy for cancer therapy.

Experimental Protocol: Synthesis of a Benzenesulfonamide-based Kinase Inhibitor

This protocol provides a general method for coupling this compound with a core amine-containing heterocyclic scaffold, a common strategy in kinase inhibitor design.

Materials:

-

This compound

-

Amine-functionalized heterocyclic core

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Standard workup and purification reagents

Procedure:

-

Dissolve the amine-functionalized heterocyclic core (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add TEA (1.5 eq) and stir the solution at room temperature.

-

Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final kinase inhibitor candidate.

Quantitative Data

The following table shows the inhibitory activity (IC₅₀) of some benzenesulfonamide-based kinase inhibitors against their target kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| K17 | PLK4 | 0.3 | [3] |

| K22 | PLK4 | 0.1 | [3] |

| Axitinib | PLK4 | 6.5 | [3] |

| CFI-400945 | PLK4 | 2.8 | [3] |

Conclusion

This compound is a versatile building block for the synthesis of a wide range of sulfonamide derivatives with significant potential in drug development. Its application spans across the development of antimicrobial agents, carbonic anhydrase inhibitors for cancer therapy, and targeted kinase inhibitors. The protocols provided herein offer a foundation for the synthesis of novel compounds for further biological evaluation. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new and effective therapeutic agents.

References

- 1. This compound | C8H8ClNO3S | CID 3157455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Acetamidobenzene-1-sulfonyl chloride as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetamidobenzene-1-sulfonyl chloride is a vital chemical intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a protected aniline, makes it a versatile building block for introducing the sulfonamide moiety, a common pharmacophore in numerous therapeutic agents. These application notes provide a comprehensive overview of its utility, focusing on its role in the synthesis of kinase inhibitors and other biologically active molecules. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in its effective application.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs including antibacterial agents, diuretics, anticonvulsants, and a growing number of targeted cancer therapies, particularly kinase inhibitors. This compound serves as a key precursor for the introduction of the 3-acetamidophenylsulfonyl group into target molecules. The acetamido group acts as a protecting group for the amine, which can be deprotected in a later synthetic step if a free amine is required. This strategic protection allows for selective reactions at the sulfonyl chloride moiety.

While its isomer, 4-acetamidobenzenesulfonyl chloride, is more commonly cited in the synthesis of classical sulfa drugs, the meta-substituted isomer is crucial for accessing specific molecular architectures that exhibit potent and selective biological activity, particularly in the realm of protein kinase inhibition.

Applications in Pharmaceutical Synthesis

This compound is primarily utilized in the synthesis of compounds targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The sulfonamide group formed from this intermediate can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the kinase active site.

Synthesis of Kinase Inhibitors

Numerous patents and medicinal chemistry literature describe the use of this compound in the preparation of investigational and patented protein kinase inhibitors. These inhibitors often target kinases involved in cell signaling pathways crucial for tumor growth and proliferation.

Example: Synthesis of a B-Raf Kinase Inhibitor Scaffold